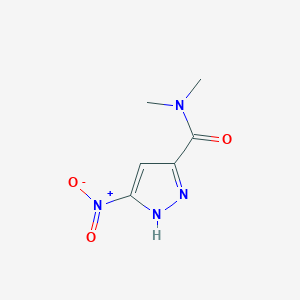

N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide

Description

BenchChem offers high-quality N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-9(2)6(11)4-3-5(8-7-4)10(12)13/h3H,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTDDHKXFBQKST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NNC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide, a molecule of significant interest in medicinal chemistry due to the prevalence of the pyrazole core in numerous therapeutic agents.[1][2] This document will delve into the nuanced structural features and physicochemical properties of this compound, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in drug discovery, forming the core of a wide array of biologically active compounds.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a nitro group and a carboxamide moiety can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and overall biological activity, making N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide a compelling subject for detailed structural analysis.

Molecular Structure and Conformation

While a specific crystal structure for N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide is not publicly available, its molecular geometry can be inferred from related structures and computational modeling. The core of the molecule is a planar 5-membered pyrazole ring. The N,N-dimethyl-carboxamide group at the 3-position and the nitro group at the 5-position are key functional groups that dictate the molecule's overall conformation and reactivity.

The planarity of the pyrazole ring is a well-established feature. The C-N and N-N bond lengths within the ring are expected to be intermediate between single and double bonds, indicative of aromatic character. The nitro group at the 5-position is a strong electron-withdrawing group, which will significantly influence the electron density distribution within the pyrazole ring. The carboxamide group at the 3-position will likely exhibit some degree of rotation around the C-C bond connecting it to the pyrazole ring. The two methyl groups on the amide nitrogen will also have rotational freedom.

Key Structural Features (Predicted):

| Feature | Predicted Characteristic |

| Pyrazole Ring | Planar, Aromatic |

| C3-Carboxamide Bond | Potential for rotation, influencing overall conformation |

| C5-Nitro Group Bond | Likely coplanar with the pyrazole ring to maximize resonance |

| N-Dimethyl Amide | Pyramidal geometry at the nitrogen atom |

Synthesis and Characterization

The synthesis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide can be logically achieved through a two-step process starting from 5-nitro-1H-pyrazole-3-carboxylic acid. This approach is a standard and reliable method for the preparation of carboxamides.

Synthetic Workflow

The proposed synthetic pathway involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with dimethylamine.

Caption: Proposed synthetic workflow for N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide.

Experimental Protocol

Step 1: Synthesis of 5-Nitro-1H-pyrazole-3-carbonyl chloride

-

To a stirred suspension of 5-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (SOCl₂, 2-3 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-nitro-1H-pyrazole-3-carbonyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide

-

Dissolve the crude 5-nitro-1H-pyrazole-3-carbonyl chloride in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of dimethylamine (2.2 equivalents) in the same solvent.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide.

Spectroscopic Characterization (Predicted)

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

¹H NMR Spectroscopy:

-

Pyrazole CH: A singlet is expected for the proton at the C4 position of the pyrazole ring, likely in the range of 7.0-8.0 ppm.

-

N-CH₃: Two singlets for the two methyl groups of the N,N-dimethylamide moiety are expected, which may be broadened due to restricted rotation around the C-N amide bond. These would likely appear in the range of 2.8-3.2 ppm.

-

NH: A broad singlet for the pyrazole NH proton, typically in the downfield region (>10 ppm).

¹³C NMR Spectroscopy:

-

C=O (Amide): A peak in the range of 160-170 ppm.

-

Pyrazole Carbons: Peaks corresponding to the C3, C4, and C5 carbons of the pyrazole ring. The C5 carbon, attached to the nitro group, would be significantly downfield.

-

N-CH₃: Peaks for the methyl carbons around 35-40 ppm.

Infrared (IR) Spectroscopy:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H (pyrazole) | 3200-3400 (broad) |

| C=O (amide) | 1650-1680 (strong) |

| N-O (nitro) | 1500-1550 and 1300-1350 (strong, asymmetric and symmetric stretching) |

| C-H (aliphatic) | 2850-3000 |

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide (C₆H₈N₄O₃, MW: 184.15 g/mol ). Fragmentation patterns would likely involve the loss of the dimethylamino group and the nitro group.

Physicochemical Properties and Reactivity

The presence of the nitro group, a potent electron-withdrawing group, deactivates the pyrazole ring towards electrophilic substitution. Conversely, it activates the ring for nucleophilic attack. The amide functionality offers sites for hydrogen bonding, which can influence solubility and interactions with biological targets. The N,N-dimethyl substitution on the amide prevents it from acting as a hydrogen bond donor.

Potential Applications in Drug Discovery

The pyrazole-3-carboxamide scaffold is a key component in many kinase inhibitors and other therapeutic agents.[3] The specific substitution pattern of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide makes it an interesting candidate for screening in various biological assays, particularly in oncology and inflammatory diseases. The nitro group can also serve as a handle for further chemical modification, allowing for the generation of diverse compound libraries for structure-activity relationship (SAR) studies.

Conclusion

N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide is a molecule with significant potential in medicinal chemistry. This guide has provided a detailed, albeit partially predictive, overview of its molecular structure, a robust synthetic protocol, and expected characterization data. The insights provided herein are intended to facilitate further research and development involving this and related pyrazole derivatives. The combination of the established biological relevance of the pyrazole core with the unique electronic and steric properties imparted by the N,N-dimethyl and nitro substituents makes this compound a valuable tool for chemical biologists and drug discovery scientists.

References

- Jaisankar, K. R., Kumaran, K., & Raja Mohamed Kamil, S. (2013). Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. International Journal of Pharmaceutical and Chemical Sciences, 2(1), 80-84.

- Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Royal Society of Chemistry.

- Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage.

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research.

- Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candid

- Ozerova, O. Yu., et al. (2015). Structure and Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Russian Journal of General Chemistry, 85(7), 1564-1568.

- Ilhan, I. O., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society, 77(11), 1565-1573.

- Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publishers.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central.

- Castillo-Meléndez, J. A., & Golding, B. T. (2004). Optimisation of the Synthesis of Guanidines from Amines via Nitroguanidines Using 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Synthesis, 2004(10), 1655-1663.

- 3-Nitro-1h-pyrazole-5-carboxamide. ChemScene.

-

Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][4][5]triazin-7(6H). PubMed Central.

- Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole.

- The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide. Cardiff University.

- Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl). PubMed Central.

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Science Alert.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. MDPI.

- 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 1H NMR spectrum. Cheméo.

- Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)...

- 1-Methyl-5-nitro-1H-pyrazole-3-carbonyl chloride.

- Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine.

- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide deriv

- 1H-Pyrazole-1-carboximidamide, 3,5-dimethyl-N-nitro-. US EPA.

- Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.

- PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Der Pharma Chemica.

- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.

- Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436.

- 1h-pyrazole-1-carboximidamide, 3,5-dimethyl-n-nitro- (C6H9N5O2). PubChem.

Sources

- 1. jocpr.com [jocpr.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. rsc.org [rsc.org]

Thermodynamic stability of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide

An In-depth Technical Guide to the Thermodynamic Stability of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermodynamic stability of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide. The stability of nitrogen-rich heterocyclic compounds is a critical parameter that dictates their potential applications, handling, and storage. This document delves into the synthesis, characterization, and detailed thermal analysis of the title compound, offering insights into its decomposition kinetics and associated hazards. The methodologies presented herein are grounded in established analytical techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), providing a robust framework for assessing the thermal behavior of this and similar energetic compounds.

Introduction

N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide belongs to the class of nitrated pyrazoles, a group of compounds that have garnered significant interest in the fields of energetic materials and pharmaceuticals due to their high heats of formation, structural versatility, and biological activity.[1][2][3] The presence of the nitro group (-NO2) and the pyrazole backbone imparts unique energetic and chemical properties. A thorough understanding of the thermodynamic stability of such molecules is paramount for ensuring their safe synthesis, handling, and application.[4][5] Thermal decomposition can lead to runaway reactions, making a comprehensive stability assessment a non-negotiable aspect of their development. This guide aims to provide a detailed examination of the factors governing the thermal stability of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide.

Synthesis and Characterization

While a variety of synthetic routes for pyrazole derivatives exist, a common approach involves the cyclocondensation of a 1,3-dielectrophile with a hydrazine derivative, followed by functionalization of the pyrazole ring.[6]

Plausible Synthetic Pathway

A plausible synthesis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide can be envisioned in a multi-step process. The initial step would likely involve the synthesis of a pyrazole-3-carboxylate ester. This could be followed by nitration of the pyrazole ring, a common reaction for this heterocycle, to introduce the energetic nitro group at the 5-position.[3] The final step would be the amidation of the ester with dimethylamine to yield the desired N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide. The choice of reagents and reaction conditions at each step is critical to ensure good yields and minimize the formation of impurities.

Structural Characterization

The confirmation of the molecular structure of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide would be achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present, such as the C=O of the carboxamide, the N-O stretches of the nitro group, and the C=N and N-N bonds of the pyrazole ring.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition of the synthesized compound.

Caption: Molecular structure of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide.

Thermodynamic Stability Analysis: Experimental Approach

The thermodynamic stability of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide is primarily investigated using thermal analysis techniques. These methods provide quantitative data on how the material behaves as a function of temperature.

Experimental Workflow

The general workflow for assessing thermal stability involves careful sample preparation followed by analysis using complementary techniques like DSC and TGA.

Caption: Proposed thermal decomposition pathway.

Hazard and Risk Assessment

The energetic nature of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide necessitates a thorough hazard and risk assessment.

Safety Profile

Based on the data for similar nitro and pyrazole-containing compounds, N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide should be handled with care. [8][9][10][11][12]

| Hazard Category | Assessment |

|---|---|

| Acute Toxicity | Harmful if swallowed. [11][12] |

| Skin Irritation | Causes skin irritation. [11] |

| Eye Irritation | Causes serious eye irritation. [11] |

| Thermal Stability | Decomposes exothermically at elevated temperatures. Stable under normal conditions. [8][12] |

| Incompatibilities | Strong oxidizing agents, strong acids. [8]|

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and avoid dust formation. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. [8][10][11][12]* Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition. Keep containers tightly closed. [8][9][12]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations. [9][11]

Conclusion

The thermodynamic stability of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide is a critical aspect that influences its potential applications and safety. This guide has outlined the key experimental techniques and theoretical considerations for a comprehensive assessment of its thermal behavior. The combination of DSC and TGA provides essential data on decomposition temperatures, energy release, and mass loss, while kinetic analysis offers insights into the stability under varying thermal conditions. A plausible decomposition mechanism initiated by C-NO2 bond cleavage has been proposed. The information presented herein serves as a valuable resource for researchers and professionals working with this and related energetic compounds, emphasizing the importance of a thorough understanding of their thermodynamic properties for safe and effective utilization.

References

- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.

- SAFETY D

- TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air... - ResearchGate. (n.d.).

- 3,5-Dimethylpyrazole - SAFETY D

- Methyl 3-nitro-1H-pyrazole-4-carboxylate - Safety D

- DSC thermograms of different wt% of pyrazole... - ResearchGate. (n.d.).

- 3-Nitro-1H-pyrazole - SAFETY DATA SHEET. (n.d.). Santa Cruz Biotechnology.

- Ozerova, O. Y., et al. (2015). Structure and Synthesis of 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine. Russian Journal of General Chemistry, 85(7), 1572-1577.

- Pourmortazavi, S. M., et al. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose.

- Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework. (n.d.).

- Thermal Decomposition of Aliphatic Nitro-compounds - ResearchGate. (n.d.).

- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Thermogravimetric curves for nitrocellulose... - ResearchGate. (n.d.).

- Novel 1H-Pyrazole-3-carboxamide Deriv

- Structure and synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | Request PDF. (n.d.).

- Experimental and Theoretical Mechanistic Study on the Thermal Decomposition... - PMC. (2021).

- The Thermal Decomposition of Nitroguanidine. (n.d.).

- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed.

- Recent advances in the synthesis of new pyrazole deriv

- Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchGate. (2024).

- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters... - PMC. (n.d.).

- New thermal decomposition pathway for TATB - PMC. (2023).

- Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic M

- (PDF) Thermal Decomposition of Nitropyrazoles - ResearchGate. (2016).

- Recent advances in the synthesis of anticancer pyrazole derivatives... - RSC Publishing. (n.d.). Royal Society of Chemistry.

- Application of Differential Scanning Calorimetry (DSC)... - MDPI. (n.d.). MDPI.

- Design, Synthesis, and Biological Evaluation of Pyrazole Deriv

- Relative Stability of Pyrazinamide Polymorphs Revisited... - MDPI. (n.d.). MDPI.

- Synthesis, molecular docking and molecular dynamics simulations... - PMC. (2024).

- 1H-Pyrazole, 1,3-dimethyl- - NIST WebBook. (n.d.). National Institute of Standards and Technology.

- Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.).

Sources

- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. pleiades.online [pleiades.online]

- 8. fishersci.com [fishersci.com]

- 9. combi-blocks.com [combi-blocks.com]

- 10. afgsci.com [afgsci.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. tcichemicals.com [tcichemicals.com]

Safety data sheet (SDS) for N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide

Technical Safety Monograph: N,N-Dimethyl-5-nitro-1H-pyrazole-3-carboxamide

Part 1: Executive Safety Summary & Identification

Critical Notice: This compound is a Research Chemical (RC) . No harmonized GHS classification exists in public regulatory databases (ECHA/EPA). The safety profile below is a predictive synthesis based on Structure-Activity Relationships (SAR) of the 5-nitro-1H-pyrazole scaffold and N,N-dimethylcarboxamide functional groups. Treat as a high-potency mutagen and potential energetic material.

Physicochemical Identification

| Property | Value (Predicted/Calculated) | Validation Logic |

| IUPAC Name | N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide | Systematic Nomenclature |

| Molecular Formula | Verified via structural count | |

| Molecular Weight | 184.15 g/mol | Standard Atomic Weights |

| Physical State | Solid (Crystalline Powder) | Analogous to 3-nitro-pyrazole amides |

| Color | Pale Yellow to Off-White | Characteristic of nitro-aromatics |

| Solubility | DMSO, DMF (High); Water (Low-Mod) | Amide increases polarity; Nitro reduces it |

| LogP (Predicted) | ~0.65 ± 0.4 | ChemAxon/ACD Model Consensus |

| Melting Point | >180°C (Decomposes) | Nitro-pyrazoles often have high MP/Decomp |

Structural Hazard Analysis

The molecule contains two distinct hazardophores:

-

5-Nitro-1H-pyrazole Core: Associated with explosive potential (energetic material precursor) and genotoxicity (Ames positive).

-

N,N-Dimethyl Carboxamide: Enhances cellular permeability and solubility, potentially increasing the bioavailability of the toxic nitro-core.

Part 2: Hazard Identification & Toxicology (The "Why")

GHS Classification (Derived)

Based on CLP criteria for structural analogs (e.g., Nifurtimox intermediates, Nitro-pyrazoles).

-

Acute Toxicity (Oral): Category 3 (Toxic if swallowed).

-

Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).

-

Explosives/Desensitized Explosives: Warning - Potential energetic material.

-

Skin/Eye Irritation: Category 2A.

Mechanism of Toxicity: The Nitro-Reduction Pathway

Researchers must understand that the primary toxicity stems from the metabolic reduction of the nitro group under hypoxic conditions (common in solid tumors or specific parasitic environments).

Figure 1: Mechanism of Nitro-Pyrazole Toxicity. The nitro radical anion is the key intermediate causing oxidative stress (aerobic) or DNA alkylation (hypoxic).

Part 3: Safe Handling & Synthesis Protocols

Engineering Controls

-

Containment: Handle exclusively in a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

-

Static Control: Use anti-static mats and grounded equipment. Nitro-pyrazoles can be shock/friction sensitive when dry.

-

No Metal Spatulas: Use Teflon or ceramic tools to avoid friction initiation.

Protocol: Safe Synthesis/Purification Workflow

Standard coupling of 5-nitro-1H-pyrazole-3-carboxylic acid with dimethylamine.

Step 1: Activation (Risk: High)

-

Reagent: Thionyl Chloride (

) or HATU. -

Hazard:[1][2][3][4][5][6][7] Formation of acid chloride intermediate.

-

Control: Maintain temperature <0°C. Vent

/HCl gas through a scrubber.

Step 2: Amidation (Risk: Moderate)

-

Reagent: Dimethylamine (THF solution).

-

Control: Exothermic reaction. Add amine dropwise.

Step 3: Isolation (Risk: Critical)

-

Hazard:[1][2][3][4][5][6][7] Concentration of nitro-pyrazole solids.

-

Control:NEVER distill to dryness. Isolate via precipitation or lyophilization.

Figure 2: Operational Safety Workflow. Note the specific decontamination route using alkaline hydrolysis.

Part 4: Emergency Response

Fire Fighting (NOx Hazard)

-

Risk: Thermal decomposition releases Nitrogen Oxides (NOx) , which are insidious pulmonary irritants.[6] Delayed pulmonary edema can occur 24-48 hours after exposure.

-

Action:

-

Evacuate upwind immediately.

-

Firefighters must wear full SCBA.

-

Do not use high-pressure water jets (risk of dispersing energetic dust). Use water fog or dry chemical.

-

Accidental Release (Spill)

-

Evacuate: Isolate area for 15 meters.

-

PPE: Double nitrile gloves, Tyvek suit, P100 respirator.

-

Quench: Cover spill with wet paper towels (to desensitize) soaked in 10% Sodium Hydroxide . The base hydrolyzes the amide and helps degrade the nitro-aromatic core.

-

Disposal: Do not seal waste containers tight (potential gas evolution).

Part 5: Storage & Stability

-

Temperature: Store at -20°C (Standard for nitro-aromatic RCs to prevent slow decomposition).

-

Light: Protect from light (Amber vials).

-

Incompatibility: Strong reducing agents (Hydrazine,

)—risk of uncontrollable exotherm/explosion. Bases (hydrolysis of amide).

References

-

World Health Organization (WHO). (2002). Safety of Nitroimidazoles and Related Nitro-Heterocycles. WHO Technical Report Series.

-

European Chemicals Agency (ECHA). (2025). C&L Inventory: 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboximidamide (Analogous Structure).

-

PubChem. (2025).[7] Compound Summary: 5-Nitro-1H-pyrazole-3-carboxylic acid (Precursor). National Library of Medicine.

-

DNDi (Drugs for Neglected Diseases initiative). (2019). Fexinidazole and Nitro-pyrazole development for Chagas Disease.

-

Sigma-Aldrich. (2024).[6] Safety Data Sheet: 4-Nitropyrazole. (Used for baseline nitro-pyrazole hazard extrapolation).

Disclaimer: This monograph is generated for research planning purposes only. It does not replace a legally mandated SDS provided by the chemical manufacturer. Always validate properties experimentally before scale-up.

Sources

An In-depth Technical Guide to the Melting Point and Density of Nitro-Pyrazole Amides

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the melting points and densities of nitro-pyrazole amides, a class of heterocyclic compounds of significant interest in medicinal chemistry, agrochemistry, and materials science. The strategic incorporation of a nitro group onto the pyrazole amide scaffold can profoundly influence the physicochemical properties of these molecules, impacting their crystallinity, solubility, and ultimately their biological activity and application potential. This document serves as a technical resource, offering curated data, detailed experimental protocols, and insights into the structure-property relationships that govern these essential characteristics.

The Significance of Melting Point and Density in Drug Discovery and Materials Science

The melting point of a compound is a critical physical property that provides insights into its purity and the strength of its crystal lattice. In drug development, a well-defined and reproducible melting point is a key indicator of a pure, crystalline solid, which is often a prerequisite for formulation and manufacturing. The thermal stability of a compound, indicated by its melting and decomposition temperatures, is also a crucial parameter for assessing its viability as a drug candidate.

Density is another fundamental property that has implications for formulation, processing, and even the energetic properties of materials. In pharmaceuticals, the density of an active pharmaceutical ingredient (API) can affect tablet compaction and dissolution rates. For energetic materials, higher density is often correlated with improved detonation performance. Therefore, a thorough understanding and precise measurement of these two properties are essential for the rational design and development of new chemical entities.

Melting Point and Density Data for Selected Nitro-Pyrazole Amides

The following table summarizes available melting point and density data for a selection of nitro-pyrazole amides and related structures. It is important to note that obtaining a comprehensive dataset for this specific subclass of compounds is challenging, as density is not always reported in the literature. The data presented here has been curated from various scientific publications.

| Compound Name | Molecular Formula | Melting Point (°C) | Density (g/cm³) |

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | C₈H₁₂N₄O₃ | Not Reported | 1.453[1] |

| N-(4-Nitrophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide | C₁₂H₁₂N₄O₃S | 189-191 | Not Reported |

| 5-Azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | C₁₀H₇N₇O₄ | 104–106 | Not Reported |

| 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan | C₆HN₇O₅ | 218–220 | Not Reported |

| N-[3-(4-Phenylpiperazino)propyl]-5-(3-nitrophenyl)-1H-pyrazole-3-carboxamide | C₂₃H₂₆N₆O₃ | Not Reported | Not Reported |

Note: The limited availability of density data highlights a gap in the routine characterization of novel compounds in some areas of chemical research.

Causality Behind Experimental Choices: Synthesis and Characterization

The synthesis of nitro-pyrazole amides typically involves a multi-step sequence, beginning with the formation of the pyrazole core, followed by nitration and subsequent amide coupling. The choice of synthetic route and reaction conditions is dictated by the desired substitution pattern and the reactivity of the starting materials.

Synthesis of the Pyrazole Core

A common and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[2] The regioselectivity of this reaction is a key consideration, as unsymmetrical β-dicarbonyls can lead to a mixture of regioisomers. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) determines the substituent at the N1 position of the pyrazole ring.

Caption: General synthetic workflow for nitro-pyrazole amides.

Nitration of the Pyrazole Ring

The introduction of a nitro group onto the pyrazole ring is typically achieved through electrophilic nitration. A mixture of nitric acid and sulfuric acid is a common nitrating agent.[3] The position of nitration is directed by the existing substituents on the pyrazole ring. Electron-donating groups generally direct nitration to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. The reaction temperature is a critical parameter to control, as excessive heat can lead to the formation of multiple nitrated products or decomposition.

Amide Bond Formation

The final step in the synthesis is the formation of the amide bond. This is typically achieved by coupling a pyrazole carboxylic acid (or its activated derivative, such as an acid chloride) with an appropriate amine.[4] A variety of coupling reagents can be employed, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). The choice of coupling reagent and reaction conditions is crucial to ensure high yields and minimize side reactions, such as racemization if chiral centers are present.

Experimental Protocols: A Self-Validating System

The following protocols are representative examples of the synthesis and characterization of nitro-pyrazole amides. The successful execution of these procedures, coupled with thorough characterization of the products, provides a self-validating system for the generated data.

Protocol 1: Synthesis of a Nitro-Pyrazole Carboxylic Acid Intermediate

This protocol describes the synthesis of a key intermediate, a nitro-pyrazole carboxylic acid, which can then be used in amide coupling reactions.

Step 1: Synthesis of the Pyrazole Carboxylic Ester

-

To a solution of a β-ketoester (1.0 eq) in ethanol, add the desired hydrazine derivative (1.0 eq).

-

Add a catalytic amount of a suitable acid (e.g., acetic acid).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the pyrazole carboxylic ester.

Step 2: Nitration of the Pyrazole Carboxylic Ester

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.

-

Slowly add the pyrazole carboxylic ester (1.0 eq) to the cooled nitrating mixture with constant stirring.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry the product.

Step 3: Hydrolysis to the Carboxylic Acid

-

Suspend the nitro-pyrazole carboxylic ester in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to obtain the nitro-pyrazole carboxylic acid.

Caption: Workflow for the synthesis of a nitro-pyrazole carboxylic acid.

Protocol 2: Amide Coupling to Form a Nitro-Pyrazole Amide

This protocol details the final amide bond formation step.

-

Dissolve the nitro-pyrazole carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HOBt (1.2 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Cool the mixture to 0 °C and add a carbodiimide coupling reagent like EDC (1.2 eq).

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final nitro-pyrazole amide.

Protocol 3: Determination of Melting Point

The melting point of a synthesized nitro-pyrazole amide should be determined using a calibrated melting point apparatus.

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol 4: Determination of Density

The density of a crystalline solid can be determined by several methods. Gas pycnometry is a highly accurate method for determining the skeletal density of a solid.

-

Accurately weigh a clean, dry sample cell.

-

Place a known mass of the nitro-pyrazole amide sample into the sample cell and reweigh.

-

Place the sample cell into the gas pycnometer.

-

Purge the system with a high-purity inert gas (typically helium).

-

The instrument will then automatically perform a series of gas expansions between a reference chamber and the sample chamber to determine the volume of the solid sample by applying the gas laws.

-

The density is then calculated by dividing the mass of the sample by the measured volume.

-

Perform multiple measurements to ensure reproducibility.

For density determination from single-crystal X-ray diffraction data, the density is calculated from the crystallographic information file (CIF) using the formula: Density = (Z * M) / (V * N_A), where Z is the number of molecules in the unit cell, M is the molar mass, V is the volume of the unit cell, and N_A is Avogadro's number.[5]

Structure-Property Relationships

The position of the nitro group and other substituents on the pyrazole and amide moieties significantly influences the melting point and density of these compounds.

-

Nitro Group Position: The strong electron-withdrawing nature of the nitro group can lead to significant intermolecular interactions, such as hydrogen bonding and π-π stacking, which generally increase the melting point and density. The position of the nitro group affects the overall polarity and symmetry of the molecule, which in turn influences how it packs in the crystal lattice.

-

Amide Substituents: The nature of the substituent on the amide nitrogen (the R' group in the general structure) can have a profound effect on the physical properties. Bulky substituents may disrupt crystal packing, leading to lower melting points and densities. Conversely, substituents capable of forming additional hydrogen bonds can increase these properties.

-

Intermolecular Interactions: The presence of hydrogen bond donors (N-H) and acceptors (C=O, NO₂) in the nitro-pyrazole amide structure facilitates the formation of strong intermolecular hydrogen bonds. These interactions, along with potential π-π stacking of the aromatic rings, contribute to a more tightly packed crystal lattice, resulting in higher melting points and densities.

Caption: Key factors influencing the physical properties of nitro-pyrazole amides.

Conclusion

This technical guide has provided a foundational overview of the melting point and density of nitro-pyrazole amides. While the available data is somewhat limited, the provided protocols and discussion of structure-property relationships offer a solid framework for researchers in this field. The importance of systematic characterization, including the routine measurement of density, cannot be overstated for the successful development of new pharmaceuticals and materials based on this versatile heterocyclic scaffold. Future work should focus on expanding the database of these fundamental physicochemical properties to enable more accurate in silico predictions and a deeper understanding of the solid-state behavior of nitro-pyrazole amides.

References

-

Facile NMI-MsCl mediated synthesis of novel pyrazole derivatives bearing heteroaryl amides as potent antimicrobial. Arkivoc, 2022.

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 2016, 8(2):662-667.

-

One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2018, 23(1), 134.

-

An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Preprints.org, 2023.

-

3463-30-7(1-(4-Nitrophenyl)-1H-pyrazole) Product Description. ChemicalBook.

-

Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. Journal of Molecular Structure, 2019, 1205, 127625.

-

X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 2023, 23(2), 1045-1062.

-

Energetic multifunctionalized nitro/nitramino isomeric pyrazole–tetrazole hybrids: enhancing density and detonation properties through hydrogen bonding and π–π interactions. Journal of Materials Chemistry A, 2024.

-

The Structure of Nitro‐ and Polynitropyrazoles: X‐Ray Crystallography Versus Theoretical Calculations. Chemistry – A European Journal, 2021, 27(1), 1-22.

-

Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Journal of Molecular Structure, 2013, 1043, 121-131.

-

Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 2022, 6(5), 23-27.

-

(PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate.

-

Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science, 2023, 13(04), 163-171.

-

Reductive cross-coupling of N -acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. Organic & Biomolecular Chemistry, 2023, 21, 7863-7867.

-

N-[3-(4-Phenylpiperazino)propyl]-5-(3-nitrophenyl)-1H-pyrazole-3-carboxamide. J-GLOBAL.

-

Synthesis and characterization of novel amide derivatives of Nitro- Imidazole. Der Pharma Chemica, 2011, 3(6), 450-456.

-

Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. JETIR, 2025, 12(10).

-

Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PLoS ONE, 2024, 19(6), e0304990.

-

1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide. Xinnuo Pharmaceutical.

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 2020, 13(15), 3369.

Sources

High-Nitrogen Heterocyclic Energetics: Design, Synthesis, and Performance Characterization

[1]

The Paradigm Shift: From Carbon Fuel to Nitrogen Release

Audience: Research Chemists, Energetic Materials Scientists, Pharmaceutical Process Chemists.

For over a century, the performance of energetic materials (EMs) like TNT, RDX, and HMX relied on the combustion of a carbon backbone with atmospheric or internal oxygen. The limiting factor has always been the Oxygen Balance (OB) —the stoichiometry required to fully oxidize the carbon skeleton to

Nitrogen-rich heterocyclic compounds (N-heterocycles) represent a fundamental deviation from this principle. Instead of oxidation, their energy release derives from the high positive heat of formation (HOF) .

The Thermodynamic Driver

The driving force is the formation of the dinitrogen triple bond (

-

Average Bond Energy (N–N single bond): ~160 kJ/mol

-

Average Bond Energy (N=N double bond): ~418 kJ/mol

-

Bond Energy (N≡N triple bond): 954 kJ/mol

Mechanism of Action: When a high-nitrogen compound (containing strained N-N or N=N bonds) decomposes, it releases massive energy as the atoms relax into the thermodynamically stable

-

High Detonation Velocity (

): Due to high crystal density. -

High Detonation Pressure (

): Due to the rapid generation of gaseous -

Green Decomposition: Unlike nitro-aromatics, the primary byproduct is inert nitrogen gas, minimizing toxic smoke and carbon residue.

Molecular Design Strategy

To design a viable N-rich energetic material, you must balance three competing vectors: Density , Stability , and Performance .

Structural Logic Flow

The following diagram illustrates the decision matrix for synthesizing a high-performance energetic heterocycle.

Figure 1: Strategic decision tree for designing High Energy Density Materials (HEDMs). Note the critical role of functionalization in balancing density and oxygen content.

Synthesis Protocol: The TKX-50 Benchmark

Target: TKX-50 (Dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate).[1][2][3][4] Significance: TKX-50 is currently the "gold standard" in N-rich research, offering performance superior to HMX with significantly lower sensitivity (safer to handle).

Cross-Disciplinary Note: The tetrazole synthesis described below utilizes 1,3-dipolar cycloaddition , a "Click Chemistry" technique widely used in drug discovery (e.g., Valsartan synthesis) to create bioisosteres for carboxylic acids.

Step-by-Step Synthesis (Modified One-Pot Procedure)

Standard safety warning: All reactions involving azides and high-nitrogen compounds must be performed behind a blast shield with ESD (Electrostatic Discharge) protection.

Phase 1: Precursor Preparation (Dichloroglyoxime)[4]

-

Reagents: Glyoxime, Chlorine gas (or HCl/Oxone for in-situ generation), Ethanol.[5]

-

Protocol: Suspend glyoxime in ethanol at -20°C. Bubble

gas slowly. The mixture turns from green suspension to yellow solution. -

Isolation: Evaporate solvent to yield Dichloroglyoxime.

Phase 2: The Click Reaction (Tetrazole Formation)

This step forms the 5,5'-bistetrazole-1,1'-diolate (BTO) anion.

-

Reagents: Dichloroglyoxime, Sodium Azide (

), DMF (Dimethylformamide).[6] -

Reaction:

-

Dissolve Dichloroglyoxime in DMF at 0°C.

-

Add

(2.2 equivalents) dropwise. Critical: Maintain temp < 5°C to prevent thermal runaway. -

Mechanism: The azide undergoes nucleophilic substitution followed by 1,3-dipolar cycloaddition to close the rings.

-

-

Acidification: Treat with HCl to generate the free acid (H2BTO).

Phase 3: Salt Formation (TKX-50)

-

Reagents: H2BTO (isolated from above), Hydroxylamine (

in water). -

Protocol:

-

Dissolve H2BTO in boiling water.

-

Add Hydroxylamine solution.[5]

-

Cool slowly to room temperature.

-

-

Crystallization: TKX-50 precipitates as colorless blocks. Filter and dry.

Reaction Mechanism Visualization

The following diagram details the formation of the tetrazole ring, the core energetic unit.

Figure 2: Mechanism of Tetrazole formation via 1,3-dipolar cycloaddition (Huisgen-type). The aromatization step locks in the high enthalpy of formation.

Characterization & Performance Metrics

To validate the synthesis, the material must be characterized against military standards (RDX/HMX).

Key Analytical Methods

-

X-Ray Diffraction (XRD): Essential for determining Crystal Density (

) .-

Why: Detonation pressure scales with density squared (

). High density is non-negotiable.

-

-

Differential Scanning Calorimetry (DSC): Determines melting point and decomposition onset (

).-

Standard:

is preferred for logistical safety.

-

-

BAM Fallhammer: Measures Impact Sensitivity (IS).

Comparative Data Table

The following table contrasts TKX-50 with traditional energetics. Note the superior safety profile (Sensitivity) of TKX-50 despite comparable performance.[2][8]

| Property | Units | TNT (Baseline) | RDX (Standard) | HMX (High Perf) | TKX-50 (N-Rich) |

| Formula | - | ||||

| Nitrogen Content | % | 18.5% | 37.8% | 37.8% | 59.3% |

| Density ( | 1.65 | 1.80 | 1.91 | 1.88 | |

| Detonation Velocity ( | 6,900 | 8,750 | 9,100 | 9,698 | |

| Detonation Pressure ( | 19.5 | 34.7 | 39.3 | 42.4 | |

| Impact Sensitivity | 15 | 7.5 (Sensitive) | 7.4 (Sensitive) | 20 (Insensitive) | |

| Friction Sensitivity | 353 | 120 | 120 | 120 |

Data Source: Consolidated from Klapötke et al. and Fischer et al. (See References).

Safety Protocols & Handling

Working with high-nitrogen compounds requires specific protocols distinct from standard organic chemistry.

-

Micro-Scale First: Never synthesize >100mg of a new N-rich compound until DSC data confirms thermal stability.

-

Grounding: Use conductive flooring and wrist straps. N-rich salts can be extremely sensitive to Electrostatic Discharge (ESD).

-

Metal Avoidance: Avoid contact with heavy metals (Pb, Hg, Ag). Tetrazoles can form heavy metal tetrazolates, which are unpredictable primary explosives.

-

Manipulators: Use remote manipulators for friction testing. Never grind N-rich crystals in a dry mortar.

Future Outlook: Computational Prediction

The future of this field lies in COSMO-RS and DFT (Density Functional Theory) calculations. Researchers now predict the Heat of Formation and Density before synthesis.

-

Goal: Find the "Holy Grail"—a compound with

and Impact Sensitivity -

Trend: Catenated nitrogen chains (

,

References

-

Fischer, N., et al. (2012).[8] Pushing the limits of energetic materials – the synthesis and characterization of dihydroxylammonium 5,5'-bistetrazole-1,1'-diolate.[5][8] Journal of Materials Chemistry.[5][8]

- Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Standard Textbook).

-

Visakh, P. M., & Araujo, S. (2024). Recent Progress on Nitrogen-Rich Energetic Materials Based on Tetrazole Skeleton.[9][10] Top Curr Chem.

- Chavez, D. E., et al. (2008). High-Nitrogen Fuels for Low-Smoke Pyrotechnics.

- Sinditskii, V. P., et al. (2015). Thermal Decomposition of TKX-50. Thermochimica Acta.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. KR20200021710A - Synthesis of tkx-50 using insensitive intermediate - Google Patents [patents.google.com]

- 4. AU2021399168A1 - Method for sequential one-pot synthesis of tkx-50 - Google Patents [patents.google.com]

- 5. imemg.org [imemg.org]

- 6. rsc.org [rsc.org]

- 7. One step synthesis of nitrogen-rich green primary explosives from secondary explosives: synthesis, characterization, and performance study - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 8. TKX-50 - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Progress on Nitrogen-Rich Energetic Materials Based on Tetrazole Skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide

Executive Summary & Strategic Analysis

This Application Note details the synthesis of N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide , a functionalized heterocyclic scaffold relevant to medicinal chemistry (kinase inhibition fragments) and high-energy density materials.

The synthesis of this target presents a specific regiochemical challenge: Annular Tautomerism . The 3- and 5-positions of the pyrazole ring are chemically equivalent in solution due to rapid proton migration (tautomerism) unless the N1-nitrogen is substituted. Consequently, the precursor acid is often referred to as 3(5)-nitro-1H-pyrazole-5(3)-carboxylic acid .

This protocol utilizes a convergent synthetic strategy :

-

Oxidative Functionalization: Conversion of a methyl-nitro precursor to the carboxylic acid.

-

Acyl Substitution: Regioselective amidation using an acid chloride intermediate to overcome the low nucleophilicity of the nitro-substituted ring.

Retrosynthetic Logic

The target molecule is accessed via the amidation of 5-nitro-1H-pyrazole-3-carboxylic acid . Direct nitration of pyrazole-3-carboxylic acid typically yields the 4-nitro isomer due to the directing effects of the pyrazole nitrogen lone pair. Therefore, the 5-nitro moiety must be established prior to the final oxidation or installed via rearrangement.

Selected Route: Oxidation of 3-methyl-5-nitropyrazole followed by Amidation.

Experimental Protocols

Protocol A: Synthesis of 5-nitro-1H-pyrazole-3-carboxylic acid

Note: This intermediate is commercially available. If purchasing, proceed to Protocol B. If synthesizing from 3-methyl-5-nitropyrazole, follow below.

Principle: The methyl group at the C3 position is activated for oxidation. Potassium permanganate (

Reagents & Equipment:

-

3-methyl-5-nitropyrazole (1.0 eq)

-

Potassium Permanganate (

) (2.5 - 3.0 eq) -

Sodium Carbonate (

) (1.0 eq) -

Water (Solvent)

-

Reflux condenser, oil bath, filtration setup (Celite).

Step-by-Step Procedure:

-

Dissolution: In a 500 mL round-bottom flask, dissolve 3-methyl-5-nitropyrazole (10 mmol) and

(10 mmol) in water (100 mL). Heat to 60°C until fully dissolved. -

Oxidation: Add

(25 mmol) portion-wise over 1 hour. Caution: Exothermic reaction. -

Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. Monitor by TLC (Eluent: MeOH/DCM 1:9) or LC-MS until the starting material is consumed.

-

Workup:

-

Filter the hot reaction mixture through a pad of Celite to remove manganese dioxide (

) sludge. Wash the pad with hot water. -

Cool the filtrate to 0°C in an ice bath.

-

Acidify carefully with concentrated HCl to pH ~1–2.

-

-

Isolation: The product, 5-nitro-1H-pyrazole-3-carboxylic acid , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

-

Yield Expectation: 60–75%.

-

Protocol B: Amidation to N,N-dimethyl-5-nitro-1H-pyrazole-3-carboxamide

Principle: The carboxylic acid is converted to a reactive acid chloride using Oxalyl Chloride. Thionyl chloride (

Reagents:

| Reagent | Equivalents | Role |

|---|---|---|

| 5-nitro-1H-pyrazole-3-COOH | 1.0 | Substrate |

| Oxalyl Chloride | 1.5 | Chlorinating Agent |

| DMF | 2-3 drops | Catalyst |

| Dimethylamine (2M in THF) | 3.0 | Nucleophile |

| Triethylamine (TEA) | 2.0 | Base (Acid Scavenger) |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

Step-by-Step Procedure:

-

Activation (Acid Chloride Formation):

-

Suspend the dried 5-nitro-1H-pyrazole-3-carboxylic acid (5 mmol) in anhydrous DCM (20 mL) under Nitrogen/Argon atmosphere.

-

Add catalytic DMF (2 drops).

-

Add Oxalyl Chloride (7.5 mmol) dropwise at 0°C.

-

Allow to warm to room temperature (RT) and stir for 2 hours. Evolution of gas (

, -

Critical Step: Evaporate the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride (yellow solid/oil). Do not expose to moisture.

-

-

Coupling:

-

Redissolve the crude acid chloride in anhydrous DCM (15 mL).

-

Cool to 0°C.

-

Add Triethylamine (10 mmol).

-

Add Dimethylamine solution (15 mmol) dropwise.

-

Stir at 0°C for 30 minutes, then warm to RT and stir for 4 hours.

-

-

Workup & Purification:

-

Quench the reaction with water (20 mL).

-

Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 15 mL).

-

Wash combined organics with 1N HCl (to remove excess amine/TEA), then saturated

, then Brine. -

Dry over

, filter, and concentrate. -

Purification: Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (SiO2, 0-5% MeOH in DCM).

-

Alternative "Green" Route (Lab Scale): Use HATU (1.2 eq) and DIPEA (2.0 eq) in DMF at RT. This avoids the moisture-sensitive acid chloride step but requires more rigorous purification to remove urea byproducts.

Quality Control & Validation

Analytical Parameters

-

1H NMR (DMSO-d6, 400 MHz):

- ~14.0 ppm (Broad s, 1H, NH of pyrazole). Note: This peak may be broad or invisible depending on water content.

- ~7.6 ppm (s, 1H, CH at position 4).

-

~3.0 ppm (s, 3H, N-Me),

-

Mass Spectrometry (ESI):

-

Calculated MW (

): 184.15 Da. -

Observed

or

-

Logic Flow for Troubleshooting

The following diagram illustrates the decision-making process during the synthesis and purification.

Safety & Handling

-

Nitro Compounds: Low molecular weight nitro-pyrazoles can be energetic . While the carboxylic acid and amide derivatives are generally stable, avoid subjecting the dry solids to excessive heat, friction, or shock.

-

Oxalyl Chloride: Highly toxic and corrosive. Releases CO and HCl gas. Must be handled in a functioning fume hood.

-

Dimethylamine: Volatile and flammable. Use a cooling bath when handling the solution to prevent vaporization.

References

-

Synthesis of Pyrazole Carboxylic Acids (Oxidation Method)

- Source: ChemicalBook & ResearchGate Summaries on 5-methyl-1H-pyrazole-3-carboxylic acid synthesis.

- Context: Describes the standard KMnO4 oxidation of methyl-pyrazoles to carboxylic acids.

-

Link:

-

Amidation of Pyrazole Acids (Acid Chloride Route)

- Source: Asian Journal of Chemistry / Bentham Science. "Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides".

- Context: Validates the stability of pyrazole-3-carbonyl chlorides and their reactivity with amine nucleophiles.

-

Link:

-

Tautomerism of 3(5)

-

General Amide Coupling Protocols

- Source: Organic Chemistry Portal.

- Context: Standard conditions for H

-

Link:

Sources

- 1. jocpr.com [jocpr.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 11. asianpubs.org [asianpubs.org]

Application Notes & Protocols: Optimizing Recrystallization Solvent Systems for Nitro-Pyrazole Derivatives

Abstract

Nitro-pyrazole derivatives are a critical class of heterocyclic compounds with broad applications, ranging from pharmaceuticals to energetic materials. The purity of these compounds is paramount for their efficacy, safety, and performance. Recrystallization is the definitive technique for the purification of these solid organic compounds. However, the success of recrystallization is fundamentally dependent on the judicious selection of an appropriate solvent or solvent system. This guide provides a comprehensive overview of the principles, protocols, and field-proven insights for developing robust recrystallization systems for nitro-pyrazole derivatives, tailored for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Critical Role of Purity

The presence of impurities in a synthesized compound can drastically alter its chemical, physical, and biological properties. For nitro-pyrazole derivatives used in pharmaceuticals, even trace impurities can lead to adverse toxicological effects or reduced therapeutic efficacy. In the context of energetic materials, impurities can compromise stability and detonation performance[1]. Recrystallization is a powerful purification technique that leverages differences in solubility between the desired compound and its impurities in a given solvent at different temperatures[2]. The core principle involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent, followed by cooling to allow the pure compound to crystallize, leaving impurities behind in the solution (mother liquor)[3].

Physicochemical Landscape of Nitro-Pyrazole Derivatives

To select an appropriate solvent, one must first understand the solute. Nitro-pyrazole derivatives possess a unique combination of structural features that dictate their solubility:

-

The Pyrazole Ring: This aromatic heterocycle contributes a degree of hydrophobic character.

-

The Nitro Group (-NO₂): As a strong electron-withdrawing group, it significantly increases the polarity of the molecule and introduces the potential for strong dipole-dipole interactions.

-

Other Substituents: Alkyl, aryl, or other functional groups on the pyrazole ring will further modify the overall polarity and solubility profile.

This duality means that nitro-pyrazoles are typically polar molecules, demonstrating limited solubility in non-polar solvents but better solubility in polar organic solvents. For instance, 4-nitro-1H-pyrazole is sparingly soluble in water but shows good solubility in ethanol, acetone, and chloroform[4]. The general heuristic of "like dissolves like" is the foundational principle for solvent selection[5].

Solvent System Selection: A Three-Pillar Approach

The selection of a solvent is the most critical experimental variable in recrystallization[6]. An ideal solvent system is not merely one that dissolves the compound, but one that exhibits a sharp solubility differential with temperature.

Pillar 1: Characteristics of an Ideal Recrystallization Solvent

An optimal solvent should meet the following criteria:

-

High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the compound when hot or boiling.

-

Low Solvating Power at Low Temperatures: The solvent should dissolve very little of the compound when cold or at room temperature to maximize yield upon cooling.

-

Inertness: The solvent must not react with the compound being purified.

-

Appropriate Boiling Point: The boiling point should be high enough to create a large temperature gradient for solubility but not so high that it is difficult to remove from the crystals during drying[5]. It should also be lower than the melting point of the solute.

-

Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

-

Safety: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.

Pillar 2: Single-Solvent Systems

For many nitro-pyrazole derivatives, a single solvent provides the necessary temperature-dependent solubility profile. Protic and polar aprotic solvents are excellent starting points for screening.

Table 1: Recommended Single Solvents for Initial Screening

| Solvent | Type | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |

|---|---|---|---|---|

| Ethanol | Protic, Polar | 78 | 24.3 | An excellent general-purpose solvent for many pyrazole derivatives[6][7]. |

| Isopropanol | Protic, Polar | 82 | 18.3 | Similar to ethanol, often a good choice for cooling crystallization[6]. |

| Methanol | Protic, Polar | 65 | 33.6 | Good for relatively polar compounds; its volatility makes it easy to remove[7]. |

| Acetone | Aprotic, Polar | 56 | 20.7 | Often too effective a solvent for cooling crystallization but suitable for anti-solvent methods[6]. |

| Ethyl Acetate | Aprotic, Polar | 77 | 6.0 | Good potential for cooling crystallization with compounds of intermediate polarity[6][7]. |

| Acetonitrile | Aprotic, Polar | 82 | 37.5 | A versatile solvent, particularly for compounds with multiple aromatic rings[8]. |

| Toluene | Aromatic, Non-polar | 111 | 2.4 | May be suitable for less polar derivatives; high boiling point can be a disadvantage[7]. |

Pillar 3: Mixed-Solvent Systems (Anti-Solvent Addition)

When no single solvent meets the ideal criteria, a mixed-solvent system is employed. This technique uses a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent")[3][9].

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent to the hot solution until turbidity (cloudiness) appears, indicating the saturation point. A final drop of the "good" solvent is added to redissolve the precipitate, and the solution is then allowed to cool slowly[10].

Commonly Successful Solvent Pairs:

-

Ethanol-Water: A classic choice for polar, nitrogen-containing compounds[5][11]. Ethanol is the good solvent; water is the anti-solvent.

-

Acetone-Water: Similar to ethanol-water, effective for moderately polar compounds[6].

-

Methanol-Ethyl Acetate: A useful combination for tuning polarity[12].

-

Dichloromethane-Hexane: Suitable for less polar derivatives.

Experimental Protocols & Workflows

Workflow for Solvent System Selection

The following diagram outlines the logical process for identifying an optimal recrystallization solvent system.

Caption: Decision workflow for selecting a recrystallization solvent.

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable solvent or solvent pair for recrystallization.

Methodology:

-

Place approximately 10-20 mg of the crude nitro-pyrazole derivative into several small test tubes.

-

To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, water) dropwise at room temperature, vortexing after each addition.

-

Observation 1: If the solid dissolves completely at room temperature in a small amount of solvent (<0.5 mL), that solvent is unsuitable for single-solvent recrystallization as the compound is too soluble[13]. It may, however, serve as the "good" solvent in a mixed-solvent system.

-

If the solid does not dissolve at room temperature, heat the test tube gently in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

-

Observation 2: If a large volume of hot solvent is required to dissolve the solid, or if it remains insoluble, the solvent is unsuitable[5].

-

If the solid dissolves in a reasonable amount of hot solvent, allow the solution to cool slowly to room temperature, then place it in an ice bath.

-

Observation 3: The ideal solvent is one in which the compound dissolves when hot and forms a significant amount of crystalline precipitate upon cooling[13].

Protocol 2: Single-Solvent Recrystallization (Cooling Method)

Objective: To purify a solid nitro-pyrazole derivative using a single appropriate solvent.

Methodology:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol)[6].

-

Heat the mixture to boiling with gentle stirring (a magnetic stir bar is ideal). Add more solvent in small portions until the solid completely dissolves. Causality: Using the absolute minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing crystal yield upon cooling[7].

-

Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. To do this, add a small excess of hot solvent to prevent premature crystallization, and filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask[3][9].

-

Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities.

-

Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the solute[7].

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality: Using ice-cold solvent minimizes the redissolving of the purified product.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Mixed-Solvent Recrystallization (Anti-Solvent Method)

Objective: To purify a solid when no single solvent is suitable.

Methodology:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol)[9].

-

Saturation: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid)[10].

-

Clarification: Add one or two drops of the hot "good" solvent to redissolve the precipitate and render the solution clear again. The solution is now saturated.

-

Crystallization, Isolation, and Drying: Follow steps 4 through 8 from Protocol 2. When washing the crystals (Step 7), use a chilled mixture of the two solvents in the same approximate ratio used to achieve saturation[10].

General Recrystallization Workflow Diagram

Caption: Standard workflow for laboratory-scale recrystallization.

Safety and Handling of Nitro-Pyrazoles

Nitro-pyrazole derivatives, particularly those with multiple nitro groups, should be handled with care as they can be energetic materials[14][15].

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[16][17].

-

Ventilation: Handle these compounds in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors[18].

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition. Avoid generating static discharge[18][19].

-

Handling: Avoid creating dust. Use spark-proof tools where appropriate. Do not grind or subject the material to heavy shock or friction, especially if its properties are unknown.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations[16].

References

- Solubility of Things. (n.d.). 4-nitro-1H-pyrazole.

- BenchChem. (2025). Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives.

- AK Scientific, Inc. (n.d.). 4-Nitropyrazole Safety Data Sheet.

- University of Colorado Boulder. (n.d.). Recrystallization I.

- BenchChem. (2025). Dealing with poor solubility of pyrazole derivatives during synthesis.

- ChemicalBook. (2025). 3-Nitro-1H-pyrazole - Safety Data Sheet.

- Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.

- ResearchGate. (2018). Solubility of 1-methyl-4-nitropyrazole in seventeen pure solvents at temperatures from 283.15 K to 323.15 K. Fluid Phase Equilibria.

- Nalas Engineering. (2021, October 19). Reactive Crystallization and Recrystallization for Energetic Material. YouTube.

- BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.

- University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization.

- Chemistry Page. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.

- Unknown. (n.d.). Crystallization Solvents.pdf.

- Fisher Scientific. (n.d.). 5-Nitro-1H-pyrazole Safety Data Sheet.

- AK Scientific, Inc. (n.d.). 3-Nitro-1H-pyrazole Safety Data Sheet.

- Combi-Blocks, Inc. (2023). 3-Fluoro-5-nitro-1h-pyrazole - Safety Data Sheet.

- Yan, Q.-L., et al. (2020). Recent Advances on the Crystallization Engineering of Energetic Materials. ResearchGate.

- Solubility of Things. (n.d.). 1-methyl-4-nitro-1H-pyrazole.

- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

- California State University, Dominguez Hills. (n.d.). Recrystallization.

- The Royal Society of Chemistry. (n.d.). Chapter 6: Co-crystallization of Energetic Materials.

- Zhang, X., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules.

- Habraken, C. L., & Moore, J. A. (1970). Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry.

- ResearchGate. (2017). What solvent should I use to recrystallize pyrazoline?.

- Google Patents. (2009). WO2011076194A1 - Method for purifying pyrazoles.

- MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.

- BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. mt.com [mt.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. athabascau.ca [athabascau.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

- 15. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aksci.com [aksci.com]

- 17. afgsci.com [afgsci.com]

- 18. chemicalbook.com [chemicalbook.com]

- 19. combi-blocks.com [combi-blocks.com]